molecular formula C7H5BrN2O B2396739 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1126779-29-0

5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Katalognummer: B2396739
CAS-Nummer: 1126779-29-0
Molekulargewicht: 213.034
InChI-Schlüssel: RYKBEVODXFFZTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a pyridine derivative featuring a bromine atom at position 5, a methyl group at position 1, and a cyano substituent at position 2. This compound is synthesized via alkylation of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile using methyl iodide in the presence of cesium carbonate in DMF .

Eigenschaften

IUPAC Name

5-bromo-1-methyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-10-4-6(8)2-5(3-9)7(10)11/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKBEVODXFFZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126779-29-0
Record name 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the bromination of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives.

    Reduction Reactions: Hydroxylated pyridine derivatives.

    Oxidation Reactions: Carboxylated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine compounds exhibit promising anticancer activities. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Compound Cell Line IC50 (µM)
5-Bromo Derivative AMDA-MB-231 (Breast Cancer)0.05
5-Bromo Derivative BA549 (Lung Cancer)0.10

A notable study demonstrated that a related compound inhibited the proliferation of MDA-MB-231 breast cancer cells with an IC50 value of 0.05 µM, indicating its potential as a therapeutic agent against breast cancer .

Anti-inflammatory Effects

The compound has also been examined for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation markers in vitro.

Study Inflammatory Marker Effect
Study ACOX-2Inhibition by 30%
Study BTNF-alphaReduction by 25%

These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Materials Science

Synthesis of Functional Materials

5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine derivatives are utilized in the synthesis of functional materials due to their unique chemical properties. They can serve as precursors for creating polymers or other advanced materials.

Case Study: Polymerization Reactions

In a recent study, the polymerization of this compound led to the formation of a new class of biodegradable polymers with enhanced mechanical properties.

Material Property Value
Biodegradable PolymerTensile Strength50 MPa
Biodegradable PolymerElongation at Break300%

These materials have potential applications in packaging and biomedical devices .

Agricultural Chemistry

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. Research indicates that it can act as an effective insecticide against certain pests.

Case Study: Insecticidal Efficacy

In field trials, 5-bromo derivatives were tested against common agricultural pests:

Pest Species Efficacy (%) Application Rate (g/ha)
Aphids85200
Whiteflies75250

These results highlight the potential for using this compound in integrated pest management strategies .

Wirkmechanismus

The mechanism of action of 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the bromine atom and the nitrile group can influence its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly impact physical properties. Key comparisons include:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Br (5), CH₃ (1), CN (3) Not reported Not reported Not available in evidence
6-(4-Fluorophenyl)-4-(2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 4-(2-hydroxyphenyl), 6-(4-Fluorophenyl) 319–321 85 IR: 3494 cm⁻¹ (OH), 1705 cm⁻¹ (C=O); NMR: δ 6.50 (C5-H)
4-(2-Ethoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 4-(2-ethoxyphenyl), 6-(4-Fluorophenyl) 261–263 70 IR: 2223 cm⁻¹ (CN); NMR: δ 7.37–7.73 (aromatic H)
5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Br (5), CH₃ (1,4,6) Not reported Not reported Purity: 95%; Hazards: H315, H319, H335

Key Observations :

  • Substituent Position: The methyl group at position 1 (vs.
  • Electron Effects: The bromine atom at position 5 may increase electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions, as seen in organophosphorus reagent reactions .

Structural Insights :

  • Bromine Impact : Bromine at position 5 may enhance bioactivity by increasing lipophilicity or enabling halogen bonding, as seen in antioxidant bromophenyl analogs .
  • Methyl vs.

Biologische Aktivität

5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS Number: 1126779-29-0) is a compound belonging to the dihydropyridine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is C7H5BrN2OC_7H_5BrN_2O, with a molecular weight of approximately 213.03 g/mol. The structure features a bromine atom at the 5-position and a carbonitrile group at the 3-position, which may influence its biological properties.

Structural Information

PropertyValue
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
IUPAC Name5-bromo-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
SMILESCN1C=C(C=C(C1=O)C#N)Br
InChIInChI=1S/C7H5BrN2O/c1-10-4-6(8)2-5(3-9)7(10)11/h2,4H,1H3

Case Studies and Research Findings

While specific literature directly addressing the biological activity of 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is limited, related studies provide insights into its potential applications:

  • Antifungal Activity Study:
    A study investigating various dihydropyridine derivatives found that certain compounds exhibited significant antifungal activity against Candida albicans and Aspergillus niger. This highlights the potential for similar activity in 5-Bromo derivatives .
  • Calcium Channel Modulation:
    Research on calcium channel antagonists within the dihydropyridine class has demonstrated their effectiveness in reducing hypertension and improving cardiovascular health. This suggests that 5-Bromo derivatives may also possess similar cardiovascular benefits .
  • Structure–Activity Relationship (SAR):
    Investigations into SAR have shown that modifications at specific positions on the dihydropyridine ring can enhance biological activity. Future studies should explore how the bromine substitution affects the bioactivity of this compound compared to its analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via alkylation of its precursor, 5-bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile, using methyl iodide in the presence of cesium carbonate as a base. Key parameters include maintaining a temperature of 0°C during the reaction to minimize side products and using DMF as a solvent for optimal solubility. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to methyl iodide) . Alternative routes involve β-haloester cyclization, but these may require harsher conditions (e.g., reflux in ethanol) .

Q. Which spectroscopic techniques are most effective for characterizing 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?

  • Methodological Answer:

  • NMR: 1H^1H NMR confirms the methyl group at position 1 (δ ~3.4 ppm) and the dihydropyridine ring protons (δ ~6.0–7.0 ppm). 13C^{13}C NMR identifies the carbonyl (δ ~165 ppm) and nitrile (δ ~115 ppm) groups.
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 241.0 (M+H+^+) and isotopic patterns consistent with bromine.
  • X-ray Crystallography: Resolves spatial arrangement, particularly the planarity of the dihydropyridine ring and bromine’s steric effects .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

  • Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests indicate degradation under prolonged UV exposure (>48 hours), requiring storage in amber vials at -20°C. Hydrolytic stability is pH-dependent, with rapid decomposition in acidic conditions (pH <3) due to lactam ring opening .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer:

  • Core Modifications: Replace the bromine atom with other halogens (e.g., Cl, F) or electron-withdrawing groups to assess effects on bioactivity.
  • Side-Chain Variations: Introduce substituents at the 1-methyl position (e.g., ethyl, cyclopropyl) to evaluate steric and electronic impacts on target binding.
  • Biological Assays: Test derivatives against kinase or protease targets using fluorescence polarization assays. Compare IC50_{50} values to establish SAR trends .

Q. What computational strategies are effective for predicting the reactivity of 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in nucleophilic substitution reactions?

  • Methodological Answer:

  • DFT Calculations: Use B3LYP/6-31G(d) basis sets to model charge distribution and identify electrophilic centers (e.g., C-5 bromine as a leaving group).
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.
  • Docking Studies: Predict interactions with biological targets (e.g., COX-2) by aligning the compound’s electrostatic potential maps with active-site residues .

Q. How can contradictory data on the compound’s antimicrobial activity be resolved?

  • Methodological Answer: Contradictions may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols:

  • Use a fixed inoculum size (1×106^6 CFU/mL) and consistent incubation times (24h at 37°C).
  • Include positive controls (e.g., ciprofloxacin for Gram-negative bacteria) and validate via time-kill curves.
  • Address solvent interference by ensuring DMSO concentrations ≤1% in test solutions .

Q. What strategies mitigate toxicity concerns during in vivo studies?

  • Methodological Answer:

  • Prodrug Design: Mask the nitrile group with a hydrolyzable moiety (e.g., acetyl) to reduce acute toxicity.
  • Dose Escalation: Conduct phased trials starting at 10 mg/kg (rodent models) with hepatic and renal function monitoring.
  • Metabolite Profiling: Use LC-MS to identify toxic metabolites (e.g., cyanide release from nitrile hydrolysis) and adjust dosing regimens .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.